1-Ethyl-1H-pyrazole-5-acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

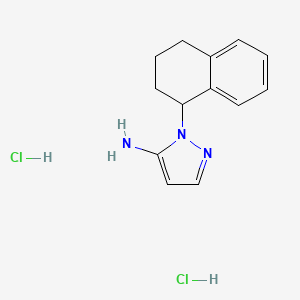

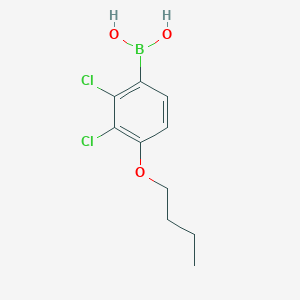

“1-Ethyl-1H-pyrazole-5-acetonitrile” is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The molecular formula of “this compound” is C5H8N2 .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for “this compound” is not available in the retrieved data.

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring with an ethyl group attached to one of the nitrogen atoms . A specific 3D structure or 2D Mol file is not available in the retrieved data.

Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . A specific chemical reaction involving “this compound” is not available in the retrieved data.

Scientific Research Applications

Synthesis and Chemical Properties

One-Pot Synthesis of Pyrazole-5-Carboxylates : A one-pot procedure for synthesizing pyrazole-5-carboxylates using ethyl diazoacetate in 1,3-dipolar cycloaddition, utilizing acetonitrile as solvent, has been described. This reaction achieves excellent regioselectivity and good yields (Gioiello et al., 2009).

Synthesis of Pyrazole-4-Acetonitriles and Pyrazole-4-Acetic Acids : The synthesis of 1-aryl-1H-pyrazole-4-acetonitriles and their conversion to pyrazole-4-acetic acids, which have shown significant analgesic and anti-inflammatory properties, has been reported (Menozzi et al., 1993).

Synthesis of Ethyl 1-(2'-Hydroxy-3'-Aroxypropyl)-3-Aryl-1H-Pyrazole-5-Carboxylate Derivatives : Novel molecules in this category were synthesized and investigated for their effects on A549 lung cancer cell growth, showing potential in cancer treatment (Wei et al., 2006).

Structural and Spectroscopic Analysis

X-Ray Diffraction and DFT Studies : Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate's synthesis, structural analysis using X-ray diffraction, and theoretical studies using density functional theory have been conducted, providing insights into its molecular geometry and electronic structure (Viveka et al., 2016).

Spectroscopic Properties of Novel Pyrazole Derivatives : The absorption and fluorescence spectral characteristics of novel pyrazole derivatives were studied, showing variations depending on the substituents in the pyrazole moiety, which is crucial for understanding their optical properties (Jiang et al., 2012).

Biological Applications

Anticancer Properties of Pyrazole Derivatives : The synthesis of quadracyclic regioisomers from pyrazole derivatives has been explored, with some showing significant anti-proliferative activities, suggesting potential in cancer therapy (Jose, 2017).

Antiglaucoma Activity : Pyrazole carboxylic acid derivatives synthesized from 1H-pyrazole-4-carboxylate showed inhibitory effects on carbonic anhydrase isoenzymes, indicating potential for antiglaucoma applications (Kasımoğulları et al., 2010).

Solubility and Solution Thermodynamics

- Solubility Studies of Pyrazolo Chalcone Derivatives : The solubility of pyrazolo chalcone derivatives in various solvents over a range of temperatures was measured, providing crucial data for optimizing purification processes in pharmaceutical manufacturing (Baluja & Hirapara, 2019).

Safety and Hazards

While specific safety and hazard information for “1-Ethyl-1H-pyrazole-5-acetonitrile” is not available, general safety measures for handling pyrazole derivatives include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Properties

IUPAC Name |

2-(2-ethylpyrazol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-2-10-7(3-5-8)4-6-9-10/h4,6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFKAQYRLYSXEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine](/img/no-structure.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(2-methylcyclohexyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2431242.png)

![N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2431255.png)

![(2E)-2-[1-[(2-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]-2-cyano-N-naphthalen-1-ylacetamide](/img/structure/B2431256.png)

![3-(4-fluorophenyl)-2-phenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2431257.png)

![7,8-dimethoxy-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2431258.png)